molecular formula C21H16BrN5 B12711755 2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide CAS No. 87582-46-5

2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide

Katalognummer: B12711755
CAS-Nummer: 87582-46-5
Molekulargewicht: 418.3 g/mol
InChI-Schlüssel: FKBDRCJPXCHYLO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a tetrazolium ring, which is a five-membered ring containing four nitrogen atoms, and an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide typically involves the reaction of 2,3-diphenyl-2H-tetrazolium chloride with 1H-indole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinonoid structures.

    Reduction: It can be reduced to form formazan derivatives, which are often used in biological assays.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazolium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Formazan derivatives.

    Substitution: Various substituted tetrazolium compounds.

Wissenschaftliche Forschungsanwendungen

2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in cell viability assays, where it is reduced to formazan by living cells, indicating metabolic activity.

    Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.

    Industry: Utilized in the development of sensors and other analytical devices.

Wirkmechanismus

The mechanism of action of 2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide involves its reduction to formazan by cellular enzymes, such as dehydrogenases. This reduction process is often used to assess cell viability and metabolic activity. The compound interacts with specific molecular targets within the cell, leading to the formation of a colored formazan product, which can be quantified spectrophotometrically.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Commonly used in cell viability assays.

    2,3,5-Triphenyltetrazolium chloride (TTC): Used in plant physiology and microbiology.

    XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Used in cell proliferation assays.

Uniqueness

2,3-Diphenyl-5-(1H-indol-3-yl)-2H-tetrazolium bromide is unique due to its specific structure, which combines a tetrazolium ring with an indole moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research.

Eigenschaften

CAS-Nummer

87582-46-5

Molekularformel

C21H16BrN5

Molekulargewicht

418.3 g/mol

IUPAC-Name

3-(2,3-diphenyltetrazol-2-ium-5-yl)-1H-indole;bromide

InChI

InChI=1S/C21H16N5.BrH/c1-3-9-16(10-4-1)25-23-21(24-26(25)17-11-5-2-6-12-17)19-15-22-20-14-8-7-13-18(19)20;/h1-15,22H;1H/q+1;/p-1

InChI-Schlüssel

FKBDRCJPXCHYLO-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CNC5=CC=CC=C54.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.